molecular formula C16H21NO5S B2502859 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide CAS No. 2310038-94-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2502859
CAS No.: 2310038-94-7
M. Wt: 339.41
InChI Key: BKZOJGGXRLVPFK-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is unique due to the presence of both the furan ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-4-21-15-7-5-6-8-16(15)23(19,20)17-10-14(18)13-9-11(2)22-12(13)3/h5-9,14,17-18H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZOJGGXRLVPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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